

Technical Profile: Spectral Characterization of 1-(4-methoxyphenyl)-3-hexanone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Hexanone,1-(4-methoxyphenyl)-

Cat. No.: B12075231

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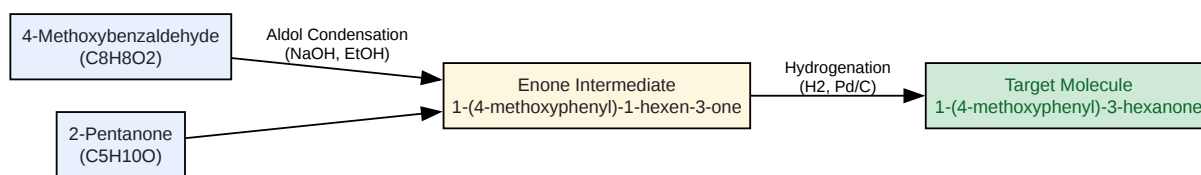
Introduction & Structural Context

1-(4-methoxyphenyl)-3-hexanone (C₁₃H₁₈O₂) is a saturated aryl ketone often synthesized as an intermediate in the development of non-pungent capsaicin analogs or fragrance compounds.[1] Structurally, it consists of a 4-methoxyphenethyl moiety linked to a propyl ketone tail.

- IUPAC Name: 1-(4-methoxyphenyl)hexan-3-one
- Molecular Weight: 206.28 g/mol
- Key Functional Groups: Ketone (C=O), Ether (Ar-OMe), Aromatic Ring.
- Significance: Used in Structure-Activity Relationship (SAR) studies to probe the lipophilic binding pocket of TRP channels (e.g., TRPV1/TRPA1) by extending the alkyl chain length relative to raspberry ketone.

Synthesis Pathway

The most robust synthesis involves the Aldol Condensation of 4-methoxybenzaldehyde with 2-pentanone, followed by Catalytic Hydrogenation of the resulting enone.



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Figure 1: Synthetic route to 1-(4-methoxyphenyl)-3-hexanone via Aldol Condensation and Hydrogenation.

Predicted Spectral Data (Validation Metrics)

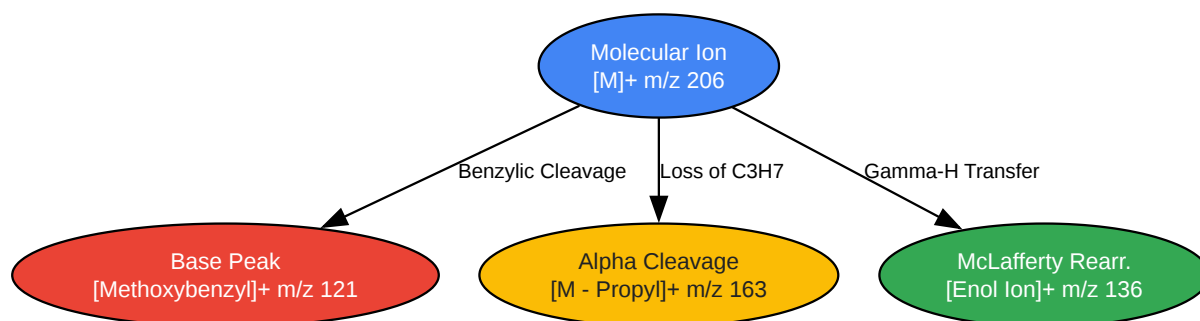
The following data is derived from the Additivity Principle using the verified spectra of 4-(4-methoxyphenyl)-2-butanone (Fragment A) and 3-hexanone (Fragment B).

A. Mass Spectrometry (EI-MS, 70 eV)

The fragmentation pattern is dominated by the stability of the 4-methoxybenzyl cation (tropylium ion derivative).

m/z	Intensity	Fragment Assignment	Mechanism
206	~15-20%	[M] ⁺	Molecular Ion (Stable aromatic ketone)
163	~40%	[M - C ₃ H ₇] ⁺	Alpha-cleavage (Loss of propyl group)
121	100% (Base)	[CH ₃ O-C ₆ H ₄ -CH ₂] ⁺	Methoxybenzyl Cation (Tropylium rearrangement)
136	~30%	[M - C ₄ H ₆ O] ⁺ ?	McLafferty Rearrangement (Gamma-H transfer)
77	~10%	[C ₆ H ₅] ⁺	Phenyl cation (Secondary fragmentation)

Mechanistic Insight: The base peak at m/z 121 is the diagnostic signature for 4-methoxybenzyl derivatives. The presence of m/z 163 confirms the propyl tail (loss of 43 Da), distinguishing it from the methyl ketone analog (which would lose 15 Da).



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a "Fingerprint" for functional group verification.

Frequency (cm ⁻¹)	Vibration Mode	Structural Confirmation
2960 - 2850	C-H Stretch (sp ³)	Alkyl chain (Propyl & Ethylene bridge)
1710 - 1715	C=O Stretch	Saturated acyclic ketone (Diagnostic)
1610, 1510	C=C Ring Stretch	Aromatic nucleus (Para-substituted)
1245 - 1250	C-O-C Asym. Stretch	Aryl alkyl ether (Methoxy group)
1030 - 1040	C-O-C Sym. Stretch	Methoxy group confirmation
830	C-H Out-of-Plane	Para-disubstituted benzene ring

Critical Check: Absence of a broad band at 3200-3600 cm⁻¹ confirms the absence of unreacted alcohol intermediates. Absence of 1650-1680 cm⁻¹ (conjugated ketone) confirms successful hydrogenation of the enone.

C. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[2]

The molecule has two distinct "halves" separated by the carbonyl group.

Chemical Shift (δ ppm)	Multiplicity	Integral	Assignment	Coupling (J)
7.10	Doublet (d)	2H	Ar-H (Ortho to alkyl)	$J \approx 8.5$ Hz
6.83	Doublet (d)	2H	Ar-H (Ortho to OMe)	$J \approx 8.5$ Hz
3.79	Singlet (s)	3H	-OCH ₃ (Methoxy)	N/A
2.83	Triplet (t)	2H	Ar-CH ₂ -CH ₂ -CO	$J \approx 7.5$ Hz
2.71	Triplet (t)	2H	Ar-CH ₂ -CH ₂ -CO	$J \approx 7.5$ Hz
2.38	Triplet (t)	2H	CO-CH ₂ -CH ₂ -CH ₃	$J \approx 7.4$ Hz
1.60	Multiplet (m)	2H	CO-CH ₂ -CH ₂ -CH ₃	$J \approx 7.4$ Hz
0.90	Triplet (t)	3H	CO-CH ₂ -CH ₂ -CH ₃	$J \approx 7.4$ Hz

Interpretation Logic:

- The AA'BB' system (7.10/6.83 ppm) confirms the para-substituted aromatic ring.
- The three triplets in the 2.3–2.9 ppm range are the key to the backbone. The triplet at 2.83 ppm is most downfield due to the aromatic ring current (benzylic position). The triplet at 2.38 ppm corresponds to the alpha-methylene of the propyl chain.

D. Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm ref)

Chemical Shift (δ ppm)	Carbon Type	Assignment
210.5	Quaternary (C=O)	Ketone Carbonyl
158.0	Quaternary (C-O)	Aromatic C4 (Ips-OMe)
133.5	Quaternary (C-C)	Aromatic C1 (Ips-Alkyl)
129.3	Methine (CH)	Aromatic C2/C6
113.9	Methine (CH)	Aromatic C3/C5
55.3	Methyl (CH ₃)	Methoxy Carbon
44.8	Methylene (CH ₂)	Ar-CH ₂ -CH ₂ -CO (Alpha to ketone)
42.9	Methylene (CH ₂)	CO-CH ₂ -CH ₂ -CH ₃ (Alpha to ketone)
29.2	Methylene (CH ₂)	Ar-CH ₂ -CH ₂ (Benzylic)
17.4	Methylene (CH ₂)	CO-CH ₂ -CH ₂ -CH ₃
13.8	Methyl (CH ₃)	Terminal Methyl

Quality Control & Purity Analysis

For researchers validating synthesized batches, the following HPLC method is recommended to separate the product from the starting aldehyde and the enone intermediate.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 50% B to 90% B over 10 minutes.
- Detection: UV at 280 nm (Aromatic absorption) and 220 nm (General).

- Note: The starting material (Anisaldehyde) absorbs strongly at 280 nm. The enone intermediate will have a red-shifted max (~300-310 nm) due to conjugation. The target saturated ketone will have a spectrum similar to the starting material but with a different retention time (more lipophilic).

References

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- To cite this document: BenchChem. [Technical Profile: Spectral Characterization of 1-(4-methoxyphenyl)-3-hexanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12075231/docs#technical-profile-spectral-characterization-of-1-4-methoxyphenyl-3-hexanone>]

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